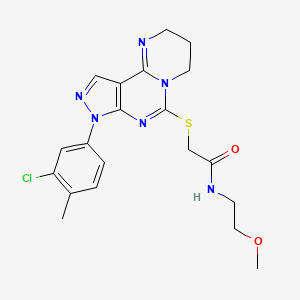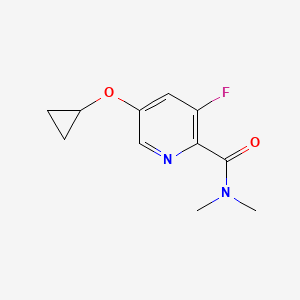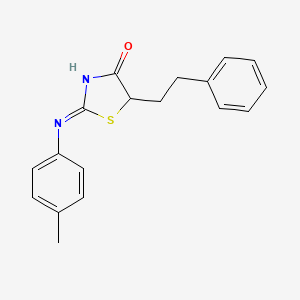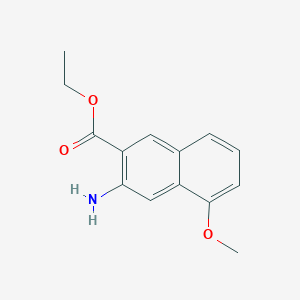![molecular formula C21H12N4O4S B15174459 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound featuring a fused nitrogen-containing ring structure This compound is notable for its intricate molecular architecture, which includes multiple heterocyclic components such as isoindole, thiazolidine, and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step processes that include the formation of key intermediates. One common method is the rhodium-catalyzed cascade reaction, which enables the trifunctionalization of a nitrile moiety. This process involves the formation of a nitrile ylide through the reaction of a rhodium vinylcarbene with a nitrile, followed by a series of cyclization steps .
Industrial Production Methods: Industrial production methods for such complex compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most effective catalysts and reaction parameters. Additionally, continuous flow chemistry can be employed to enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro groups are often employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit unique chemical and physical properties depending on the nature of the substituents .
科学的研究の応用
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: They serve as probes for studying biological processes due to their ability to interact with various biomolecules.
Medicine: Some derivatives exhibit pharmacological activities, making them potential candidates for drug development.
Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways. The binding of these compounds to the active site of the enzyme can disrupt its function, leading to altered cellular responses .
類似化合物との比較
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and exhibit unique binding modes.
1H-Indole, 2,3-dihydro-: This compound shares a similar nitrogen-containing ring structure but differs in its reactivity and applications.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]- stands out due to its complex molecular architecture, which allows for a diverse range of chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C21H12N4O4S |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
5-[5-[(2-imino-4-oxo-3-pyridin-2-yl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N4O4S/c22-21-25(17-3-1-2-8-23-17)20(28)16(30-21)10-12-5-7-15(29-12)11-4-6-13-14(9-11)19(27)24-18(13)26/h1-10,22H,(H,24,26,27) |
InChIキー |
KWUMWJLBLHPCNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)


![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)


![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)



